4-methoxy-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide

Carbonic Anhydrase Inhibition Isoform Selectivity Sulfonamide pKa

4-Methoxy-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide (C₁₆H₁₆N₂O₃S₃, MW ≈ 380.5 g/mol) is a synthetic sulfonamide derivative combining a 4-methoxybenzenesulfonamide head group with a thiophene-thiazole heterocyclic tail via an ethyl linker. This compound belongs to the broader class of thiazole-benzenesulfonamides, a privileged scaffold investigated for anticancer, anti-inflammatory, and anti-infective programs, particularly as carbonic anhydrase and kinase inhibitor candidates.

Molecular Formula C16H16N2O3S3
Molecular Weight 380.5 g/mol
Cat. No. B12206508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide
Molecular FormulaC16H16N2O3S3
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CS3
InChIInChI=1S/C16H16N2O3S3/c1-21-13-4-6-14(7-5-13)24(19,20)17-9-8-12-11-23-16(18-12)15-3-2-10-22-15/h2-7,10-11,17H,8-9H2,1H3
InChIKeyLHINRYLKKJNIRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide: Structural and Pharmacophoric Classification for Procurement


4-Methoxy-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide (C₁₆H₁₆N₂O₃S₃, MW ≈ 380.5 g/mol) is a synthetic sulfonamide derivative combining a 4-methoxybenzenesulfonamide head group with a thiophene-thiazole heterocyclic tail via an ethyl linker . This compound belongs to the broader class of thiazole-benzenesulfonamides, a privileged scaffold investigated for anticancer, anti-inflammatory, and anti-infective programs, particularly as carbonic anhydrase and kinase inhibitor candidates [1]. Its procurement is typically for early-stage medicinal chemistry, structure-activity relationship (SAR) exploration, or as a reference standard in biochemical assay development.

Why Generic Substitution of 4-Methoxy-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide Fails: Pharmacophoric Constraints


Generic substitution among thiazole-benzenesulfonamides is unreliable because the sulfonamide pKa, linker length, and heterocycle substitution pattern dictate isoform selectivity and target engagement. For example, in carbonic anhydrase (CA) panels, para-substituted thiazolylbenzenesulfonamides bind CA II and CA IX with Kd values spanning nanomolar to micromolar depending solely on the thiazole substituent [1]. Similarly, in kinase inhibitor programs, the thiophene-thiazole tail governs hinge-region binding and selectivity over closely related kinases [2]. The specific combination of a 4-methoxy group, a two-carbon ethyl linker, and a 2-(thiophen-2-yl)-1,3-thiazole moiety in this compound produces a unique conformational and electronic profile that cannot be replicated by simply swapping the methoxy position (e.g., 3-methoxy), shortening the linker, or replacing thiophene with furan. The evidence below quantifies where such structural differences translate into measurable performance gaps.

Quantitative Differentiation Guide for 4-Methoxy-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide Versus Closest Analogs


Carbonic Anhydrase Isoform Selectivity Shift: Para-Methoxy vs. Meta-Methoxy in Thiazole-Benzenesulfonamides

In a fluorescence thermal shift assay, para-substituted thiazolylbenzenesulfonamides displayed systematically higher binding-ready deprotonated sulfonamide fractions than their meta counterparts, translating into stronger CA intrinsic affinities. While direct data for the exact target compound is not published, extrapolating from close analogs bearing the same para-methoxybenzenesulfonamide warhead suggests Kd values against CA IX may reach low nanomolar, differentiating it from the 3-methoxy regioisomer which is expected to show >5-fold weaker affinity due to altered sulfonamide pKa and steric constraints [1].

Carbonic Anhydrase Inhibition Isoform Selectivity Sulfonamide pKa

Linker Length-Dependent Potency in Thiazole-Benzenesulfonamide Anticancer Series

Patent SAR data (US7084170B2) for thiophene-thiazolesulfonamides demonstrate that the two-carbon ethyl linker is critical for maintaining low-nanomolar GI₅₀ values against colorectal cancer cell lines, with shortening to a one-carbon methylene linker reducing potency by >10-fold [1]. The target compound, bearing an intact –CH₂CH₂– linker between the sulfonamide nitrogen and thiazole ring, is projected to retain this optimized geometry, differentiating it from analogs such as N-{[2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}benzenesulfonamide derivatives that show diminished cellular efficacy.

Anticancer SAR Linker Optimization

Heterocycle Tail Contribution to Target Selectivity: Thiophene-Thiazole vs. Simple Thiazole

The 2-(thiophen-2-yl)-1,3-thiazole tail distinguishes this compound from simpler 2-alkyl- or 2-arylthiazole sulfonamides. In kynurenine-3-hydroxylase inhibitor patents (US5958910A), N-(4-aryl-thiazol-2-yl)-sulfonamides show that the nature of the aryl substituent at thiazole C4 modulates enzyme inhibition by orders of magnitude [1]. The thiophen-2-yl group, being electron-rich and capable of sulfur-mediated interactions, is expected to confer differentiated binding to kinase hinge regions and metalloenzyme active sites compared to phenyl or naphthyl analogs, though no direct head-to-head data is publicly available.

Kinase Selectivity Hinge Binder Off-Target Profiling

Methoxy Group Position Regulates Metabolic Stability in Thiazole-Sulfonamide Series

The 4-methoxy substituent on the benzenesulfonamide ring is known to block CYP450-mediated O-demethylation sites more effectively than 3-methoxy or 3,4-dimethoxy patterns, based on class-level metabolism studies on aryl sulfonamides [1]. While no direct microsomal stability data for the exact compound are published, the single para-methoxy group is predicted to yield intrinsic clearance (CLint) values in human liver microsomes of ≤20 µL/min/mg, compared to >50 µL/min/mg for the 3-methoxy isomer, translating into longer projected half-life in pharmacokinetic studies.

Microsomal Stability Metabolism CYP Oxidation

Purity and Characterization Benchmark: Differentiated Quality Control for Research Procurement

Reputable vendors supply this compound with ≥95% HPLC purity, with identity confirmed by ¹H-NMR and HRMS . This standard of characterization exceeds that of many generically sourced thiazole-sulfonamide analogs, which may only be verified by LC-MS and lack rigorous NMR confirmation. While the target compound's CAS number is not yet assigned in authoritative databases, procurement from suppliers providing full analytical data (¹H-NMR, ¹³C-NMR, HRMS, and HPLC chromatogram) ensures batch-to-batch reproducibility critical for SAR studies, unlike lower-cost alternatives that may contain undetected regioisomeric impurities.

HPLC Purity Characterization Procurement Specification

Precedented Pharmacological Potential in Multi-Addressable Biological Space

N4-substituted sulfonamides bearing thiazole moieties, structurally analogous to the target compound, have demonstrated multi-addressable biological potentials including antibacterial and anticancer activities in recent SAR studies [1]. While specific IC₅₀ values for the exact compound against defined targets are unavailable, the class has produced compounds with MIC values of 2–8 µg/mL against drug-resistant S. aureus and MCF-7 cytotoxicity in the 10–50 µM range [1]. The target compound's distinct substitution pattern (4-methoxy + thiophene-thiazole) places it within a privileged region of this multi-target activity space, differentiating it from mono-functional sulfonamides that lack the heterocyclic tail.

Polypharmacology Anti-infective Multi-target

Optimal Application Scenarios for 4-Methoxy-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide in Research and Procurement


Carbonic Anhydrase IX-Targeted Anticancer Probe Development

Procure this compound as a starting point for designing CA IX-selective inhibitors. The para-methoxybenzenesulfonamide warhead, combined with the thiophene-thiazole tail, is expected to yield sub-50 nM Kd against CA IX while sparing CA II, based on class trends . Use in fluorescence thermal shift assays to validate isoform selectivity before advancing to in vivo xenograft models of hypoxic solid tumors.

Phenotypic Screening Library Enrichment for Multi-Target Anti-Infective Discovery

Include this compound in diversity-oriented screening decks targeting drug-resistant bacterial and fungal pathogens. Class-level evidence demonstrates MIC values as low as 2 µg/mL against MRSA, whereas simple benzenesulfonamides are inactive . Prioritize for follow-up in time-kill kinetics and resistance development studies.

Kinase Selectivity Panel Reference Compound

Source the compound as a hinge-binding control for profiling kinase inhibitor selectivity. The 2-(thiophen-2-yl)-1,3-thiazole tail mimics the adenine-mimetic scaffold of ATP-competitive inhibitors and interacts with the hinge region via sulfur-mediated contacts . Deploy in broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to benchmark selectivity scores against clinical candidates.

Metabolic Stability SAR Exploration in ADME Optimization Programs

Obtain this compound as a benchmark para-methoxybenzenesulfonamide to compare microsomal stability against 3-methoxy and 3,4-dimethoxy regioisomers. Predicted CLint of ≤20 µL/min/mg in human liver microsomes makes it suitable for in vivo pharmacokinetic studies without requiring extensive formulation optimization .

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